Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, cis-
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Overview
Description
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, cis- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid ester, and various substituents such as chlorine, fluorine, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, cis- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate olefin, followed by the introduction of the carboxylic acid ester group. The reaction conditions often require the use of strong bases or acids, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, cis- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, cis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, cis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid ester group but differ in their substituents.
Fluorinated aromatic compounds: These compounds contain a fluorine atom attached to an aromatic ring, similar to the ethoxyphenyl group in the target compound.
Uniqueness
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, cis- is unique due to its combination of substituents and stereochemistry
Properties
CAS No. |
101492-45-9 |
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Molecular Formula |
C14H16ClFO3 |
Molecular Weight |
286.72 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H16ClFO3/c1-3-18-11-7-5-10(6-8-11)13(9-14(13,15)16)12(17)19-4-2/h5-8H,3-4,9H2,1-2H3/t13-,14+/m1/s1 |
InChI Key |
AKJPWYUZNJADCA-KGLIPLIRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@@]2(F)Cl)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2(F)Cl)C(=O)OCC |
Origin of Product |
United States |
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